Dihydroactinidiolide

Catalog No.
S624777
CAS No.
17092-92-1
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroactinidiolide

CAS Number

17092-92-1

Product Name

Dihydroactinidiolide

IUPAC Name

(7aS)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m0/s1

InChI Key

IMKHDCBNRDRUEB-NSHDSACASA-N

SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C

Solubility

Insoluble in water; soluble in nonpolar solvents
soluble (in ethanol)

Synonyms

2-hydroxy-2,6,6-trimethylcyclohexylideneacetic acid gamma-lactone

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C

Isomeric SMILES

C[C@]12CCCC(C1=CC(=O)O2)(C)C

Dihydroactinidiolide (DHA) is a naturally occurring cyclohexene derivative found in various fruits, including kiwifruit and passion fruit []. While it has gained popularity for its use in flavoring and fragrance industries, DHA also holds potential applications in the scientific research field. Here are two areas where research is exploring its potential:

Antimicrobial Activity:

Studies have investigated the potential of DHA as an antimicrobial agent against various bacteria and fungi. Some research suggests that DHA exhibits inhibitory activity against specific bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, some studies have explored its antifungal properties against Aspergillus niger and Candida albicans []. However, further research is necessary to fully understand the mechanisms of action and potential applications of DHA as an antimicrobial agent.

Dihydroactinidiolide is a volatile terpene characterized by its sweet, tea-like odor. It is naturally found in various sources, including black tea, fenugreek, fire ants, mangoes, and tobacco. This compound is notable for its role as a pheromone in certain insect species, particularly as a component of the queen recognition pheromone in red fire ants. The chemical formula for dihydroactinidiolide is C₁₁H₁₆O₂, and it is classified within the broader category of terpenoids, which are known for their diverse biological activities and aromatic properties .

Typical of terpenes. Notably, it can undergo:

  • Reduction Reactions: Dihydroactinidiolide can be reduced to form other compounds using reagents like sodium borohydride.
  • Diels-Alder Reactions: It can serve as a reactant in hetero-Diels-Alder reactions, allowing for the formation of more complex structures .
  • Thermal Degradation: The thermal degradation of β-carotene has been shown to yield dihydroactinidiolide, indicating its potential formation through thermal processes .

Dihydroactinidiolide exhibits several biological activities:

  • Pheromonal Activity: As a pheromone, it plays a crucial role in insect communication and behavior, particularly in the recognition processes among fire ants.
  • Antioxidant Properties: Some studies suggest that dihydroactinidiolide may possess antioxidant properties, contributing to its potential health benefits .
  • Flavoring Agent: Its sweet aroma makes it suitable for use in food and fragrance industries.

Dihydroactinidiolide can be synthesized through various methods:

  • Total Synthesis: A notable method involves a copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reaction that allows for the construction of the compound from simpler precursors .
  • Thermal Degradation of β-Carotene: This method yields dihydroactinidiolide with significant efficiency (up to 61.21%) through controlled heating processes .
  • Selenium-Stabilized Carbenium Ion Method: This approach utilizes selenium-stabilized carbenium ions to promote carbon-carbon bond formation, facilitating the synthesis of dihydroactinidiolide .

Dihydroactinidiolide has several applications across different fields:

  • Fragrance Industry: Due to its pleasant aroma, it is commonly used as a fragrance component in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in various food products.
  • Pest Management: Its role as a pheromone may have applications in developing insect attractants or repellents.

Research on dihydroactinidiolide's interactions primarily focuses on its role as a pheromone. Studies have demonstrated its effectiveness in mediating social behaviors among insects, particularly in fire ant colonies. The compound's ability to influence worker recognition of queens highlights its significance in insect communication systems . Additionally, further exploration into its antioxidant properties could reveal interactions with biological systems that warrant deeper investigation.

Dihydroactinidiolide shares structural and functional similarities with several other terpenes and related compounds. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
ActinidiolideC₁₁H₁₈O₂Precursor to dihydroactinidiolide; found in kiwifruit.
LoliolideC₁₁H₁₄O₂Exhibits similar biological activities; found in various plants.
GeraniolC₁₀H₁⁴OKnown for its rose-like scent; widely used in fragrances.
CitronellalC₁₀H₁₈OUsed for its lemon scent; also acts as an insect repellent.

Dihydroactinidiolide is unique due to its specific pheromonal activity and distinctive sweet aroma, setting it apart from other similar compounds. Its natural occurrence and synthesis methods further contribute to its interest in both scientific research and industrial applications .

Dihydroactinidiolide was first isolated as a cat attractant from leaves of Actinidia polygama by Sakan et al. in 1967, with reported specific rotations of [α] = +7.1 and +7.7 (solvent unspecified). Since this initial discovery, the compound has been identified as a key flavor component in numerous plant sources and has garnered significant attention across multiple scientific disciplines. The early characterization of dihydroactinidiolide established its distinctive sweet, tea-like odor, which contributed to its recognition as an important aromatic compound in natural products chemistry. Research interest in this compound has expanded considerably in recent decades, evolving from purely structural studies to investigations of its biological activities and potential therapeutic applications.

Natural Occurrence in Plant and Insect Ecosystems

Dihydroactinidiolide occurs naturally in a diverse range of biological sources, establishing its ecological significance across multiple kingdoms. It has been detected in various plant species including black tea, fenugreek, mangoes, tobacco, and safflowers (Carthamus tinctorius), with the latter containing the highest natural concentrations. The compound contributes significantly to the characteristic aroma profiles of these plants, particularly in tea varieties where it serves as a potential biomarker for consumption. Beyond the plant kingdom, dihydroactinidiolide plays a crucial role in insect communication systems, notably as one of the three key components of the queen recognition pheromone for workers of the red fire ant (Solenopsis invicta). This dual presence in both plant and animal kingdoms highlights the compound's versatile biological functions and evolutionary significance.

Interdisciplinary Research Significance

The study of dihydroactinidiolide represents a truly interdisciplinary scientific endeavor, spanning organic chemistry, agricultural science, entomology, and biomedical research. Recent investigations have revealed promising neuroprotective properties, positioning dihydroactinidiolide as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's disease. Additionally, its role in insect communication systems has implications for the development of environmentally friendly pest control strategies, particularly for invasive fire ant populations. In the food science domain, research has demonstrated that dihydroactinidiolide concentrations in black tea can be strategically enhanced through enzymatic treatments with β-glucosidase, offering opportunities for flavor optimization in commercial tea production. This multifaceted research landscape underscores the compound's importance across diverse scientific disciplines and its potential for practical applications in multiple industries.

Physical Description

Clear, colourless liquid; musky or coumarin-like aroma

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg

Heavy Atom Count

13

Density

1.051-1.058

Appearance

Oil

Melting Point

Mp 71-72 ° (40-41 °)

UNII

M2C1JT71RC

GHS Hazard Statements

Aggregated GHS information provided by 1549 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (99.94%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

17092-92-1
15356-74-8

Wikipedia

Dihydroactinidiolide

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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